molecular formula C31H24Cl4O9 B1408622 6-TET dipivaloate CAS No. 314734-87-7

6-TET dipivaloate

Cat. No. B1408622
CAS RN: 314734-87-7
M. Wt: 682.3 g/mol
InChI Key: YGFOBCBGNSDTHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-TET dipivaloate is C31H24Cl4O9 . The molecular weight is 751.2274 . The structure includes a carboxy group and a tetrachlorofluorescein group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that TET enzymes can modify DNA by oxidizing 5-methylcytosine (5mC) iteratively .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It is soluble in DMSO or DMF . The compound is stable for at least 2 years after receipt when stored at +4°C .

Scientific Research Applications

Environmental Remediation

6-TET dipivaloate, through its chemical stabilization properties, contributes significantly to the environmental remediation sector. The compound aids in the immobilization of trace elements in contaminated soil, reducing their mobility, bioavailability, and toxicity. This is particularly relevant in the field of in situ chemical stabilization, where the application of soil amendments, potentially including compounds like this compound, has shown promise in reducing the environmental impact of contaminated sites. However, despite positive laboratory results, field validations and demonstrations of these techniques remain scarce, primarily due to the conservative approach of public authorities and the intricacies involved in setting up field experiments. Researchers emphasize the need to enhance public knowledge and acceptance of alternative remediation techniques to support future projects demonstrating the effectiveness of these methods under natural conditions (Kumpiene et al., 2019).

Thermoelectric Material Development

This compound plays a role in the development of thermoelectric (TE) materials. These materials, which convert temperature differences into electrical voltage, have traditionally been limited by low efficiency and high costs. However, the incorporation of innovative materials such as this compound has shown potential in enhancing the thermoelectric performance. The development of polymer-inorganic TE nanocomposite materials, particularly those involving conducting polymers and inorganic TE materials, presents opportunities for creating high-performance, cost-effective TE materials. The advancement in this field is primarily driven by the desire to improve the thermoelectric figure of merit (ZT) and overall efficiency of these devices. The application of this compound in this context could be pivotal in overcoming existing limitations and facilitating the wider adoption of TE materials in energy conversion processes (Du et al., 2012).

Biomedical Applications

In the biomedical sphere, this compound has been identified for its potential in cardiac and vascular remodeling. Tetrandrine (Tet), a compound related to this compound, has been found to have significant effects on cardiovascular health. It not only acts as an anti-hypertensive drug but also reverses cardiac and vascular remodeling, a critical factor in reducing cardiovascular morbidity and mortality. The effects of Tet include reducing blood pressure, left ventricular weight, vascular media thickness, and collagen content, among others. It also improves hemodynamic changes and inhibits the proliferation of vascular smooth muscle cells, highlighting its comprehensive impact on cardiovascular health (Rao, 2002).

Mechanism of Action

Target of Action

The primary target of 6-TET dipivaloate is nucleic acids, specifically DNA . This compound is a fluorescent probe that is widely used in nucleic acid sequencing and related research . It can also be used to label peptides and oligonucleotides .

Mode of Action

This compound interacts with its targets (nucleic acids) by binding to them and emitting fluorescence. This fluorescence is then detected and used to determine the sequence of the nucleic acids . The interaction of this compound with nucleic acids results in the generation of a signal that can be used to read the sequence of the nucleic acids .

Biochemical Pathways

The biochemical pathway affected by this compound is the process of nucleic acid sequencing . By binding to nucleic acids and emitting fluorescence, this compound allows for the determination of the sequence of the nucleic acids . The downstream effect of this is the generation of data that can be used to understand the genetic information contained within the nucleic acids .

Pharmacokinetics

It is known that this compound is soluble in dmso or dmf , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are the generation of a fluorescent signal that can be used to determine the sequence of nucleic acids . This allows for the reading of genetic information, which can be used in various research and clinical applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound should be protected from light and moisture, and it is stable for at least 2 years when stored at +4°C . These factors need to be considered when using this compound in research or clinical applications.

Safety and Hazards

The safety data sheet for 6-TET dipivaloate indicates that it should be handled with care . It should be protected from light and moisture . It is not classified as dangerous goods for transportation .

Future Directions

6-TET dipivaloate is a valuable tool in nucleic acid sequencing and related research . Its use as a molecular probe and fluorescent probe for nucleic acid sequencing suggests potential for further applications in this field .

properties

IUPAC Name

2',4,7,7'-tetrachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24Cl4O9/c1-29(2,3)27(39)42-20-10-18-13(8-15(20)32)31(23-22(26(38)44-31)17(34)7-12(24(23)35)25(36)37)14-9-16(33)21(11-19(14)41-18)43-28(40)30(4,5)6/h7-11H,1-6H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFOBCBGNSDTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24Cl4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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